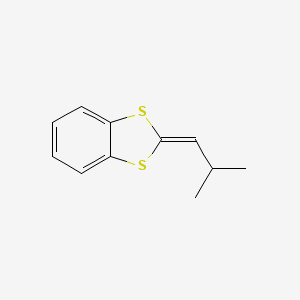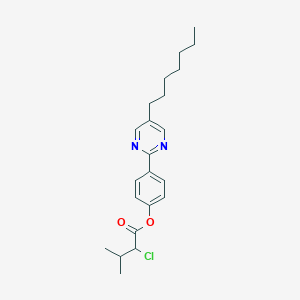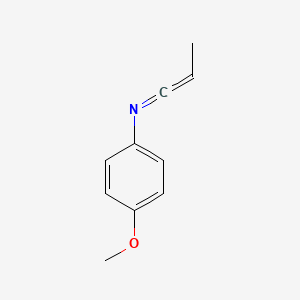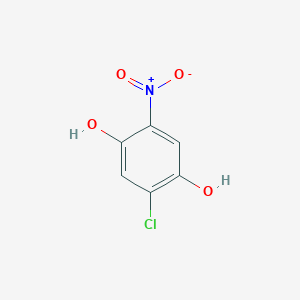
2-Chloro-5-nitrobenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrobenzene-1,4-diol is an aromatic compound with a benzene ring substituted with chlorine, nitro, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzene-1,4-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 2-chlorophenol followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitrobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or nitro groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-chloro-5-aminobenzene-1,4-diol.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitrobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrophenol
- 2-Chloro-5-nitrobenzonitrile
- 2-Chloro-5-nitrobenzaldehyde
Propiedades
Número CAS |
106158-44-5 |
|---|---|
Fórmula molecular |
C6H4ClNO4 |
Peso molecular |
189.55 g/mol |
Nombre IUPAC |
2-chloro-5-nitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4ClNO4/c7-3-1-6(10)4(8(11)12)2-5(3)9/h1-2,9-10H |
Clave InChI |
YMRAZJJVQRQLRY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


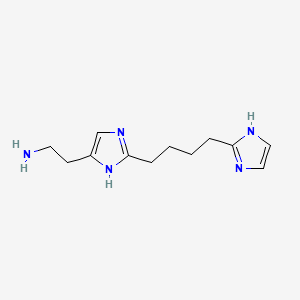
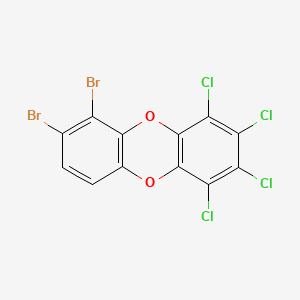
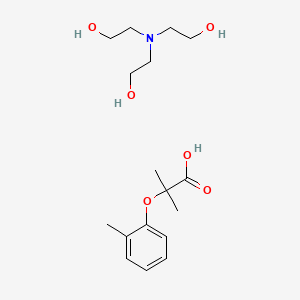
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)

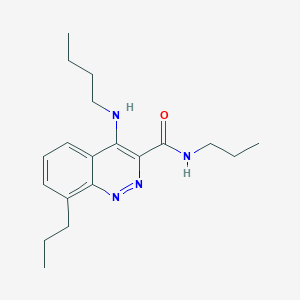
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
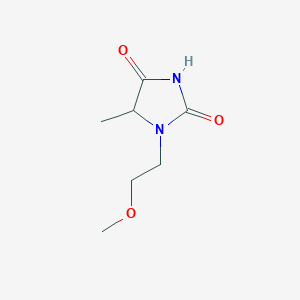
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
